2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 1021260-08-1
Cat. No.: VC11984853
Molecular Formula: C22H22FN3O4S2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021260-08-1 |
|---|---|
| Molecular Formula | C22H22FN3O4S2 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H22FN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28) |
| Standard InChI Key | HCSUKCHUTMMEKG-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 1021260-08-1) is defined by three key components:
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A pyrimidine ring substituted at position 5 with a 4-butylbenzenesulfonyl group.
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A sulfanyl bridge at position 2, linking the pyrimidine to an acetamide moiety.
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An N-(4-fluorophenyl) group on the acetamide, introducing aromatic and electronegative characteristics .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂FN₃O₄S₂ | |
| Molecular Weight | 475.6 g/mol | |
| IUPAC Name | 2-[[5-(4-Butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
| SMILES Notation | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
The 4-butylbenzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenyl moiety may influence electronic interactions with biological targets.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions:
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Sulfonation: Introduction of the 4-butylbenzenesulfonyl group to the pyrimidine ring via electrophilic substitution.
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Thioether Formation: Coupling the sulfonated pyrimidine with a mercaptoacetamide derivative using a base-mediated nucleophilic substitution.
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Fluorophenyl Incorporation: Amidation of the acetamide with 4-fluoroaniline under carbodiimide coupling conditions .
Purification Techniques
High-performance liquid chromatography (HPLC) and recrystallization from ethanol-water mixtures are employed to achieve >95% purity, critical for biological assays.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
The 4-butyl chain in the target compound likely offers a compromise between hydrophobicity and metabolic stability compared to bulkier tert-butyl groups .
Pharmacokinetic and Toxicity Considerations
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Absorption: Moderate oral bioavailability predicted due to logP ~3.2.
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Metabolism: Susceptible to hepatic sulfonation and cytochrome P450-mediated oxidation .
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Toxicity: Limited data; in silico models suggest potential hepatotoxicity at high doses.
Future Research Directions
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Mechanistic Studies: X-ray crystallography of target enzyme complexes.
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In Vivo Efficacy: Rodent models of infection and tumorigenesis.
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SAR Optimization: Systematic variation of sulfonyl and aryl groups.
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